7-Thia-1-azaspiro[4.4]nonane-2,4-dione
Description
Significance of Spiro-Fused Heterocyclic Systems in Organic Chemistry
Spiro-fused heterocyclic systems are a class of organic compounds characterized by two rings connected by a single common atom, known as the spiro atom. This structural feature imparts a rigid, three-dimensional geometry that is distinct from planar aromatic systems and other fused-ring structures. The unique spatial arrangement of functional groups around the spiro center can lead to novel interactions with biological targets, making these compounds attractive scaffolds in drug discovery. nih.gov
Structural Classification and Nomenclature of Spiro-[4.4]nonane Architectures
The nomenclature of spiro compounds is systematic, following the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For a monospiro compound with two monocyclic rings, the name begins with the prefix "spiro," followed by square brackets containing the number of carbon atoms in each ring linked to the spiro atom, in ascending order and separated by a period. The name of the parent hydrocarbon corresponding to the total number of atoms in both rings concludes the name.
The "spiro[4.4]nonane" architecture, therefore, describes a system with a central spiro atom connecting two five-membered rings. The numbering of the atoms in the spiro[4.4]nonane system begins in the smaller ring (in this case, both are of equal size) at an atom adjacent to the spiro atom and proceeds around that ring, through the spiro atom, and then around the second ring.
In the case of 7-Thia-1-azaspiro[4.4]nonane-2,4-dione , the name indicates:
spiro[4.4]nonane : A spirocyclic system with two five-membered rings.
7-Thia : A sulfur atom is at the 7th position.
1-aza : A nitrogen atom is at the 1st position.
2,4-dione : Two ketone functional groups are present at the 2nd and 4th positions.
The structure of this compound is characterized by a pyrrolidine-2,4-dione (B1332186) ring fused via a spiro junction to a tetrahydrothiophene (B86538) ring.
Rationale for Investigating Nitrogen- and Sulfur-Containing Spiro-Diones
The combination of nitrogen and sulfur within a heterocyclic framework is a well-established strategy in medicinal chemistry for the development of bioactive compounds. openmedicinalchemistryjournal.com These elements can act as key pharmacophoric features, influencing the molecule's polarity, lipophilicity, and ability to interact with biological macromolecules. The presence of both nitrogen and sulfur can lead to unique physicochemical properties and reactivity compared to their carbocyclic or single-heteroatom-containing counterparts. nih.gov
The dione (B5365651) functionality, specifically a 1,3-dione system as seen in the pyrrolidine-2,4-dione ring of the title compound, is also of significant interest. This motif can participate in various chemical reactions and can act as a hydrogen bond donor and acceptor, which is often crucial for binding to enzyme active sites. The investigation of spiro-diones containing both nitrogen and sulfur is driven by the potential for synergistic effects between these functional groups, leading to novel chemical properties and biological activities. Research on related thia-azaspiro compounds has shown promise in the development of agents with anticancer and antiviral properties. nih.govnih.govmdpi.com
Current Research Landscape and Underexplored Facets of this compound
Research on analogous compounds provides some insight into the potential of this molecular scaffold. For instance, studies on 1-thia-4-azaspiro[4.4/4.5]alkan-3-ones have demonstrated their potential as dual inhibitors of EGFR/BRAFV600E in cancer therapy. mdpi.comnih.gov Other derivatives have been investigated for their antiviral activity against human coronavirus. nih.gov The synthesis of the broader class of 1-azaspiro[4.4]nonane derivatives has also been a subject of interest due to their presence in biologically active natural products. nih.gov
The lack of specific research on this compound highlights a significant gap in the exploration of this chemical space. Future research could focus on:
The development of efficient synthetic routes to this compound.
Detailed spectroscopic and crystallographic characterization to understand its three-dimensional structure.
Investigation of its fundamental chemical reactivity.
Screening for potential biological activities, drawing inspiration from the activities of related compounds.
The following table summarizes some of the key research findings on closely related thia-azaspiro compounds, which may inform future investigations into this compound.
| Compound Class | Synthesis Method | Investigated Biological Activity |
| 1-Thia-4-azaspiro[4.4/4.5]alkan-3-ones | One-pot reaction of a ketone, an amine, and thioglycolic acid. nih.gov | Anticancer (EGFR/BRAFV600E inhibition). mdpi.comnih.gov |
| 4-Carboxamido-3-oxo-1-thia-4-azaspiro[4.4]nonan derivatives | Multi-step synthesis involving hydrazide intermediates. nih.gov | Antiviral (human coronavirus 229E). nih.gov |
| 1-Azaspiro[4.4]nonane derivatives | Domino radical bicyclization. nih.gov | Scaffolds for compounds with antiproliferative and other biological activities. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
7-thia-1-azaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXIZYQGLSGVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC12C(=O)CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 7 Thia 1 Azaspiro 4.4 Nonane 2,4 Dione Scaffold
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of the 7-thia-1-azaspiro[4.4]nonane-2,4-dione scaffold suggests several logical disconnection points. The most common strategies hinge on breaking the bonds formed during the key ring-forming steps. A primary approach involves a [3+2] cycloaddition disconnection. This strategy disconnects the pyrrolidine (B122466) ring, leading back to an azomethine ylide and a suitable dipolarophile, such as a 5-arylidene thiazolidine-2,4-dione. The azomethine ylide itself can be retrosynthetically derived from the condensation of an α-amino acid (like sarcosine (B1681465) or thiaproline) and a ketone (such as isatin), which are readily available starting materials. rsc.orgrsc.org
Another key disconnection strategy targets the thiazolidine (B150603) ring. This involves breaking the C-S and C-N bonds, leading back to a precursor containing the pre-formed pyrrolidine spiro-ketone, an amine, and a thiol-containing component like thioglycolic acid. nih.gov This approach is common in the synthesis of various thiazolidinone derivatives via cyclocondensation reactions. nih.gov These retrosynthetic pathways highlight the main convergent strategies used in the forward synthesis, primarily multicomponent reactions and sequential condensations/cyclizations.
Cyclization Reactions for Spiro Ring Formation
The formation of the spirocyclic core of this compound and related structures relies heavily on cyclization reactions. These can be broadly categorized into intramolecular and intermolecular pathways.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a powerful strategy wherein a single, appropriately functionalized acyclic precursor is induced to form one or both of the heterocyclic rings. nih.gov For instance, a substrate containing both the necessary amine and thiol functionalities, along with a suitable electrophilic center, can undergo cyclization to form the thiazolidine ring. nih.gov Similarly, the pyrrolidine ring can be formed via intramolecular reactions, such as the cyclization of an aminoaldehyde or the intramolecular Michael addition of an amine to an α,β-unsaturated ester. whiterose.ac.ukmdpi.com In the context of complex spiro-heterocycles, intramolecular 1,3-dipolar cycloaddition of azomethine ylides tethered to a dipolarophile is a sophisticated method to construct the pyrrolidine ring with high stereocontrol. researchgate.net
Intermolecular Cyclization Strategies
Intermolecular strategies involve the reaction of two or more separate components to build the spiro-scaffold. The most prominent example in the synthesis of the target scaffold is the intermolecular 1,3-dipolar cycloaddition reaction. rsc.org This reaction typically involves an azomethine ylide, generated in situ, which reacts with a dipolarophile. For the synthesis of spiro-pyrrolidine-thiazolidine derivatives, the dipolarophile is often an exocyclic α,β-unsaturated carbonyl system, such as a 5-arylidene-1,3-thiazolidine-2,4-dione. rsc.orgnih.gov This cycloaddition simultaneously forms the pyrrolidine ring and creates the crucial spiro-carbon center. Other intermolecular reactions include condensation reactions, such as the reaction of a cyclic ketone with an amine and thioglycolic acid to form a spiro-thiazolidinone. nih.gov
Multicomponent Reaction Approaches to Spiro-Heterocycles
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly efficient for building complex molecules like spiro-heterocycles. nih.gov They offer advantages in terms of atom economy, reduced reaction times, and operational simplicity. nih.gov
A widely adopted MCR for synthesizing spiro[pyrrolidine-thiazolidine] systems is the one-pot, three-component 1,3-dipolar cycloaddition. rsc.orgrsc.org This reaction typically involves a cyclic ketone (e.g., isatin), a secondary amino acid (e.g., sarcosine, L-proline), and a 5-arylidene thiazolidine-2,4-dione. rsc.org The ketone and amino acid first condense to form an azomethine ylide in situ, which then undergoes a cycloaddition with the thiazolidinedione derivative to stereoselectively yield the desired spiro-heterocyclic product. rsc.orgnih.gov This approach is notable for its ability to generate significant molecular complexity and multiple stereocenters in a single step. nih.gov Microwave-assisted MCRs have also been developed to accelerate reaction rates and improve yields for various spiro-heterocycles. researchgate.netrsc.org
Table 1: Examples of Multicomponent Reactions for Spiro-Heterocycle Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Isatin | Secondary Amino Acid (e.g., Sarcosine) | 5-Arylidene thiazolidine-2,4-dione | Spiro[indole-pyrrolidine-thiazolidine] | One-pot, 1,3-dipolar cycloaddition; high stereoselectivity. | rsc.orgrsc.org |
| Cyclic Ketone | Primary Amine | Thioglycolic Acid | Spiro[cycloalkane-thiazolidinone] | Cyclocondensation; often catalyzed by Brønsted or Lewis acids. | nih.gov |
| Isatin | Thiosemicarbazide | Acetic Anhydride | Spiro[indole-thiadiazoline] | Microwave-assisted; good yields and short reaction times. | researchgate.net |
Stereoselective Synthesis of this compound Enantiomers
Controlling the stereochemistry during the synthesis of the this compound scaffold is critical, as the spiro-carbon is a quaternary stereocenter. Asymmetric synthesis aims to produce enantiomerically enriched or pure forms of the target molecule.
The most successful approaches for stereocontrol rely on catalyst-mediated asymmetric reactions. Chiral phosphoric acids and chiral metal complexes have been employed to catalyze enantioselective intramolecular aza-Michael cyclizations to form substituted pyrrolidines. whiterose.ac.uk For the target scaffold, the three-component 1,3-dipolar cycloaddition has been rendered stereoselective through the use of chiral catalysts. rsc.orgrsc.org For example, the use of L-proline functionalized magnetic nanorods has been reported to catalyze the diastereoselective synthesis of spiro[pyrrolidine-thiazolidine] derivatives, yielding the endo-isomers with high selectivity. rsc.orgrsc.org The diastereoselectivity arises from the specific trajectory of the azomethine ylide approaching the dipolarophile, which is influenced by the catalyst and reaction conditions. While high diastereoselectivity is often achieved, achieving high enantioselectivity remains a significant challenge that is the focus of ongoing research. researchgate.net
Modern Catalyst-Mediated Synthetic Routes
Modern synthetic chemistry increasingly relies on catalysts to enhance reaction efficiency, selectivity, and sustainability. acs.org The synthesis of the this compound scaffold and related spiro-heterocycles has benefited significantly from a variety of catalytic systems.
Nanocatalysts: Heterogeneous nanocatalysts are particularly advantageous due to their high surface area, stability, and ease of recovery and reuse. L-proline functionalized manganese ferrite (B1171679) nanorods (MnCoCuFe₂O₄@L-proline) have been successfully used as a recyclable catalyst for the one-pot, three-component synthesis of spiro-pyrrolothiazolidine derivatives, affording high yields and diastereoselectivity. rsc.orgrsc.org
Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various transformations, including the synthesis of spiro-heterocycles. mdpi.com NHCs can catalyze annulation reactions to form spirocyclic oxindoles and other related frameworks. mdpi.com Chiral phosphoric acids and thiourea (B124793) derivatives are other classes of organocatalysts used in the asymmetric synthesis of pyrrolidines and spiro-pyrrolidines. whiterose.ac.uk
Metal Catalysis: Transition metals like gold, palladium, and rhodium are widely used in modern organic synthesis. mdpi.comacs.org Gold(I) catalysts, for example, have been shown to be highly efficient in mediating the cyclization of di-alkynyl precursors to form spirobislactone scaffolds, which are structurally related to the target molecule. mdpi.com Phosphine-catalyzed [3+2] cycloadditions are another powerful tool for constructing spiro-heterocyclic products, including 2-azaspiro[4.4]nonan-1-ones. uow.edu.au
Table 2: Comparison of Modern Catalytic Systems in Spiro-Heterocycle Synthesis
| Catalyst Type | Specific Example | Reaction Type | Advantages | Reference |
|---|---|---|---|---|
| Nanocatalyst | MnCoCuFe₂O₄@L-proline | Three-component 1,3-dipolar cycloaddition | High yield, diastereoselectivity, reusable, green chemistry. | rsc.orgrsc.org |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | [3+3] or [4+2] Annulation | Metal-free, diverse activation modes. | mdpi.com |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric aza-Michael cyclization | Enantioselective synthesis of pyrrolidines. | whiterose.ac.uk |
| Metal Catalyst | Gold(I) Complexes | Intramolecular hydroalkoxylation/cyclization | Mild conditions, high yields, functional group tolerance. | mdpi.com |
| Metal Catalyst | Palladium Complexes | Monoarylation | Efficient coupling for building complex precursors. | acs.org |
Green Chemistry Principles in the Synthesis of this compound
A dedicated green chemistry approach for the synthesis of this compound has not been documented in the reviewed literature. Nevertheless, the broader field of organic synthesis has established several green chemistry principles that could be hypothetically applied to the synthesis of this and other heterocyclic compounds. These principles aim to reduce the environmental impact of chemical processes.
General green chemistry strategies often involve the use of environmentally benign solvents (such as water or ethanol), the development of catalyst-driven reactions to improve efficiency and reduce waste, and the use of microwave or ultrasonic irradiation to decrease reaction times and energy consumption. For instance, the synthesis of other sulfur-containing heterocycles, like 1,2,4-thiadiazoles, has seen the application of green methods such as using hydrogen peroxide as a catalyst and ethanol (B145695) as a solvent, which are considered environmentally friendly. mdpi.com Such approaches, while not specific to the target molecule, represent the direction that future synthetic efforts for this compound could take to align with the principles of sustainable chemistry.
| Green Chemistry Principle | Potential Application in Synthesis |
| Use of Renewable Feedstocks | Sourcing starting materials from biological sources. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. |
| Design for Energy Efficiency | Employing ambient temperature and pressure conditions or using alternative energy sources like microwave or ultrasound. |
| Use of Catalysis | Utilizing catalytic reagents over stoichiometric ones to minimize waste. |
This table presents hypothetical applications of green chemistry principles to the synthesis of the target compound, based on general practices in organic synthesis.
Process Optimization and Scalability Studies for this compound Synthesis
There are currently no published studies on the process optimization or scalability of the synthesis of this compound. Such studies are typically undertaken once a viable synthetic route has been established and there is a demand for larger quantities of the compound, for example, for extensive biological testing or commercial application.
Process optimization would generally involve a systematic investigation of reaction parameters such as temperature, pressure, reaction time, catalyst loading, and solvent system to maximize yield and purity while minimizing costs and environmental impact. Scalability studies would then address the challenges of translating the optimized laboratory-scale procedure to a larger, industrial-scale production, ensuring consistent quality and safety. The absence of such research indicates that the synthesis of this compound is likely still in a nascent or exploratory phase.
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies of 7 Thia 1 Azaspiro 4.4 Nonane 2,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Complex Ring Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds, offering profound insights into the molecular framework. copernicus.orgipb.pt For complex spirocyclic systems, a combination of one-dimensional (1D) and two-dimensional (2D) experiments is required for a complete assignment of proton and carbon signals. sci-hub.stresearchgate.net
The structural backbone of 7-Thia-1-azaspiro[4.4]nonane-2,4-dione can be systematically mapped using a suite of NMR experiments.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the protons on the succinimide (B58015) ring and the tetrahydrothiophene (B86538) ring. The two protons on C3 would likely appear as a singlet, being chemically equivalent and lacking adjacent protons for coupling. The protons on the tetrahydrothiophene ring (at C6, C8, and C9) would present more complex multiplets due to spin-spin coupling. The ¹³C NMR spectrum would reveal seven distinct carbon signals: two carbonyl carbons (C2, C4), one spiro quaternary carbon (C5), and four methylene (B1212753) carbons (C3, C6, C8, C9).
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be crucial for establishing the connectivity within the tetrahydrothiophene ring by showing correlations between the protons on C6, C9, and C8.
2D HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the carbon atom to which it is directly attached. sdsu.eduyoutube.com This allows for the unambiguous assignment of each carbon atom that bears protons (the four CH₂ groups in this molecule).
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C2, C4 | 175-180 | - | - |
| C3 | ~35-40 | ~2.7 (s, 2H) | C2, C4, C5 |
| C5 (Spiro) | ~65-75 | - | - |
| C6, C8 | ~30-35 | ~2.9-3.2 (m, 4H) | C5, C9 |
| C9 | ~25-30 | ~2.0-2.3 (m, 2H) | C5, C6, C8 |
While solution NMR provides data on molecules as they tumble freely, solid-state NMR (SSNMR) offers critical insights into the structure within a crystalline lattice. researchgate.net Techniques such as ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) can reveal structural details that are averaged out in solution. For heterocyclic compounds, SSNMR is effective for identifying the presence of different polymorphs (crystal forms), characterizing intermolecular interactions like hydrogen bonding involving the N-H group and carbonyl oxygens, and confirming the molecular conformation in the solid state, which may differ from that in solution. ipb.pt
The five-membered tetrahydrothiophene ring in this compound is not planar and can undergo rapid conformational changes in solution, such as ring puckering. auremn.org.br Dynamic NMR (DNMR) spectroscopy is the premier tool for studying these types of conformational exchange processes. copernicus.orgresearchgate.net
By conducting variable-temperature (VT) NMR experiments, one can observe changes in the NMR spectrum as the rate of conformational exchange changes. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for non-equivalent axial and equatorial protons may be resolved. As the temperature increases, the rate of exchange increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures. copernicus.org A detailed analysis of the line shapes at various temperatures allows for the calculation of the activation energy barrier (ΔG‡) for the conformational inversion, providing quantitative data on the molecule's flexibility. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about a molecule's mass and, by extension, its elemental composition and structure. nih.gov
High-resolution mass spectrometry (HRMS) is essential for the confirmation of a compound's molecular formula by measuring its mass with very high accuracy (typically to within 5 parts per million). nih.gov For this compound, with a molecular formula of C₇H₉NO₂S, HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This technique provides definitive evidence for the elemental composition of the parent molecule. nih.gov
| Species | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M] | C₇H₉NO₂S | 171.03540 |
| [M+H]⁺ | C₇H₁₀NO₂S⁺ | 172.04268 |
| [M+Na]⁺ | C₇H₉NNaO₂S⁺ | 194.02462 |
| [M+K]⁺ | C₇H₉KNO₂S⁺ | 209.99856 |
Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (such as the [M+H]⁺ ion) and analyzing the resulting product ions. unt.edu The fragmentation pattern is like a molecular fingerprint, revealing the underlying connectivity of the atoms. For this compound, collision-induced dissociation (CID) of the protonated molecule would likely induce characteristic cleavages. nih.govunt.edu Plausible fragmentation pathways include the loss of carbon monoxide (CO), cleavage across the succinimide ring, and fragmentation of the tetrahydrothiophene moiety. nih.gov Analyzing these fragments helps to confirm the presence and connectivity of the two distinct ring systems.
| Precursor Ion (m/z) | Neutral Loss | Proposed Fragment Ion (m/z) | Proposed Fragment Structure/Description |
|---|---|---|---|
| 172.04 | CO (28.00 Da) | 144.04 | Loss of carbon monoxide |
| 172.04 | C₂H₂O (42.01 Da) | 130.03 | Cleavage of the succinimide ring (loss of ketene) |
| 172.04 | C₄H₈S (88.03 Da) | 84.01 | Loss of tetrahydrothiophene via spirocyclic cleavage |
| 172.04 | C₃H₃NO₂ (85.01 Da) | 87.03 | Loss of the succinimide radical fragment |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule by probing its vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, characteristic absorption bands would be expected for the various functional groups present.
A hypothetical FT-IR data table for this compound, based on known frequencies for similar functional groups, is presented below. It is important to note that these are expected ranges and actual experimental values may vary.
| Functional Group | Expected Vibrational Mode | **Anticipated Wavenumber (cm⁻¹) ** |
| N-H (imide) | Stretching | 3200 - 3400 |
| C=O (dione) | Symmetric and Asymmetric Stretching | 1700 - 1750 |
| C-N (imide) | Stretching | 1200 - 1350 |
| C-S (thioether) | Stretching | 600 - 800 |
| C-H (alkane) | Stretching | 2850 - 3000 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be instrumental in identifying the C-S bond of the thioether and the symmetric vibrations of the dione (B5365651) carbonyl groups.
A projected Raman spectral data table for this compound is provided below, highlighting the anticipated vibrational modes.
| Functional Group | Expected Vibrational Mode | **Anticipated Raman Shift (cm⁻¹) ** |
| C=O (dione) | Symmetric Stretching | 1700 - 1750 |
| C-S (thioether) | Stretching | 600 - 800 |
| C-C (ring) | Stretching | 800 - 1200 |
| C-H (alkane) | Bending and Stretching | 1300 - 1500, 2850 - 3000 |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Absolute Configuration
A successful crystallographic analysis would yield a detailed structural model, including the precise geometry of the spirocyclic ring system and the relative orientations of the carbonyl and thioether functional groups. This data is crucial for understanding the molecule's steric and electronic properties.
Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Circular Dichroism)
Given the potential for chirality in this compound due to the spiro center, chiroptical spectroscopy techniques are essential for characterizing its stereochemical properties. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a primary method for this purpose.
A CD spectrum would reveal whether a sample of this compound is racemic or enriched in one enantiomer. The sign and magnitude of the Cotton effects in the CD spectrum could also provide information about the absolute configuration of the chiral center, often in conjunction with computational modeling. This technique is also a powerful tool for determining the enantiomeric excess of a chiral sample.
Reactivity and Derivatization Strategies for 7 Thia 1 Azaspiro 4.4 Nonane 2,4 Dione
Functionalization of the Dione (B5365651) Moieties
The pyrrolidine-2,4-dione (B1332186) portion of the molecule, analogous to succinimide (B58015), offers primary sites for functionalization at the nitrogen atom and the two carbonyl carbons.
The nitrogen atom of the succinimide ring is a key site for derivatization. The acidic nature of the N-H proton allows for deprotonation by a suitable base, generating a nucleophilic anion that can readily react with various electrophiles.
N-Alkylation: This common modification introduces alkyl groups onto the nitrogen atom. The reaction typically involves treating the spiro compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. A variety of bases can be employed, from strong bases like sodium hydride (NaH) to milder carbonate bases such as potassium carbonate (K₂CO₃), depending on the reactivity of the alkylating agent. mdpi.com The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common.
N-Acylation: Similar to alkylation, acylation at the nitrogen can be achieved by reacting the deprotonated succinimide with acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group, forming an N-acyl derivative.
These N-functionalization reactions are generally high-yielding and provide a straightforward method to introduce a wide range of substituents, thereby modifying the steric and electronic properties of the molecule. researchgate.net
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | N-Alkyl-7-thia-1-azaspiro[4.4]nonane-2,4-dione |
| N-Acylation | Acyl Halide/Anhydride, Base | N-Acyl-7-thia-1-azaspiro[4.4]nonane-2,4-dione |
The two carbonyl groups of the succinimide ring are electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com These reactions can lead to the formation of a variety of derivatives.
Reduction: The carbonyl groups can be reduced using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The extent of reduction can be controlled by the choice of reagent and reaction conditions. Milder reagents may selectively reduce one carbonyl to a hydroxyl group, while stronger reagents can reduce both carbonyls and potentially the amide linkage.
Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl carbons. masterorganicchemistry.com This reaction forms a tertiary alcohol upon workup. The regioselectivity of the addition to the two non-equivalent carbonyls would be an important consideration, likely influenced by steric hindrance around each carbonyl group.
Wittig Reaction: The carbonyl groups can be converted to alkenes via the Wittig reaction, using phosphorus ylides (Ph₃P=CHR). This allows for the introduction of a carbon-carbon double bond at the former carbonyl position.
| Reaction Type | Reagents | Functional Group Transformation |
| Reduction | NaBH₄, LiAlH₄ | Carbonyl to Hydroxyl |
| Grignard Addition | RMgX, then H₃O⁺ | Carbonyl to Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Carbonyl to Alkene |
Chemical Transformations at the Thia- and Aza- Heteroatoms
The sulfur and nitrogen heteroatoms introduce additional points for chemical modification, distinct from the dione moiety.
The thioether (sulfide) group in the thiolane ring is readily oxidized. masterorganicchemistry.com The oxidation state of the sulfur can be precisely controlled using different oxidizing agents.
Oxidation to Sulfoxide (B87167) and Sulfone: Treatment with mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the sulfide (B99878) to a sulfoxide. masterorganicchemistry.comresearchgate.net Using a stoichiometric amount of the oxidant typically favors the formation of the sulfoxide. Employing an excess of a stronger oxidizing agent will further oxidize the sulfoxide to the corresponding sulfone. rsc.orgorganic-chemistry.org This transformation significantly alters the polarity and geometry of the sulfur center.
Reduction: If the sulfur is in a higher oxidation state (sulfoxide or sulfone), it can be reduced back to the sulfide, although this is a less common transformation in derivatization strategies.
| Transformation | Reagents | Product |
| Sulfide to Sulfoxide | H₂O₂, m-CPBA (1 equiv.) | 7-Thia-1-azaspiro[4.4]nonane-2,4-dione-7-oxide |
| Sulfide to Sulfone | H₂O₂, m-CPBA (>2 equiv.) | This compound-7,7-dioxide |
Beyond the N-alkylation and N-acylation described earlier, other reactions can be envisioned at the nitrogen center, particularly if the initial succinimide ring is modified. For instance, complete reduction of the dione functionality could yield a spirocyclic pyrrolidine (B122466), where the secondary amine would exhibit typical amine reactivity, such as reactions with electrophiles or participation in coupling reactions.
Regioselective and Chemoselective Modifications of the Spiro Core
Modifying the carbon skeleton of the spiro core presents a greater challenge due to the lower reactivity of the C-H bonds compared to the functional groups. However, modern synthetic methods offer potential strategies.
Alpha-Functionalization: The carbon atoms alpha to the carbonyl groups are acidic and can be deprotonated to form an enolate. This enolate can then react with electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) reaction), to introduce substituents at the C-3 position. The regioselectivity between the two alpha-carbons would need to be controlled.
Ring-Closing Metathesis (RCM): If appropriate unsaturated side chains are introduced, for example via N-alkylation, RCM could be employed to construct additional rings fused to the spirocyclic system, leading to more complex polycyclic structures. mdpi.com
Palladium-Catalyzed Reactions: Advanced palladium-catalyzed reactions, such as C-H activation, could potentially be used to functionalize specific C-H bonds on the spiro rings, offering a pathway for regioselective derivatization that would be difficult to achieve through classical methods. rsc.org
Mechanistic Investigations of Key Reaction Pathways Involving this compound
Without any foundational research on the synthesis and reactivity of the parent compound, any discussion on the design of derivative libraries, application of combinatorial synthesis, or investigation of reaction mechanisms would be purely speculative and would not meet the required standards of scientific accuracy.
It is important to note that the absence of published data does not necessarily mean the compound is of no interest, but rather that it represents an unexplored area of chemical research. Future synthetic and medicinal chemistry efforts may lead to the successful creation and characterization of this compound and its derivatives, at which point a detailed analysis of their chemical properties and potential applications could be undertaken.
Theoretical and Computational Studies on 7 Thia 1 Azaspiro 4.4 Nonane 2,4 Dione
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, stability, and reactivity, which are crucial for predicting the chemical behavior of 7-Thia-1-azaspiro[4.4]nonane-2,4-dione.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. nih.gov For a molecule like this compound, DFT calculations, often using hybrid functionals like B3LYP, would be employed to determine its optimized geometry, thermodynamic parameters, and electronic properties. nih.govresearchgate.net Studies on related spiro compounds and sulfur-nitrogen heterocycles have successfully used DFT to elucidate structural conformations and intramolecular charge transfer. nih.govmdpi.com
These calculations can provide key energetic data, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov For instance, in a study of spirocyclohexane derivatives, DFT calculations were used to determine that compounds with a smaller energy gap were "softer" and more reactive. nih.govbohrium.com
Table 1: Representative DFT-Calculated Parameters for Analogous Heterocyclic Compounds
| Compound Class | Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Spirocyclohexane Derivatives | B3LYP/CEP-31G | Varies | Varies | 0.069 - 0.102 |
| Thienothiophene Conjugates | B3LYP/6-31G(d) | Varies | Varies | Not specified |
Note: The data in this table is illustrative and derived from studies on analogous compounds, not this compound.
Molecular Orbital Analysis
Molecular orbital (MO) analysis provides a detailed picture of the electron distribution within a molecule. The shapes and energies of the HOMO and LUMO are particularly important. For this compound, the HOMO would likely be localized on the electron-rich sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed around the electron-deficient carbonyl groups, marking them as susceptible to nucleophilic attack.
In studies of similar heterocyclic systems, MO analysis has been used to understand and predict regioselectivity in chemical reactions. eurjchem.com For example, the analysis of frontier molecular orbitals (HOMO and LUMO) in thienothiophene-based molecules has been instrumental in understanding their electronic and optical properties for applications in materials science.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is not static. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the molecule's flexibility and the relative energies of its different spatial arrangements.
Conformational analysis would identify the most stable conformers of the spirocyclic system. Given the presence of two fused rings, the molecule is expected to have a rigid structure, but some flexibility in the five-membered rings is possible.
Molecular dynamics simulations would provide a time-dependent view of the molecule's behavior, showing how it moves and interacts with its environment, such as a solvent or a biological receptor. nih.gov In studies of new thiazolidine-2,4-dione derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes, which is crucial for drug design. nih.govnih.gov These simulations can reveal key interactions and conformational changes that are not apparent from static models.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.govresearchgate.net
The calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific peaks to the vibrations of functional groups, such as the C=O stretching of the dione (B5365651) moiety. researchgate.net Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra. tandfonline.com While DFT is a common approach, newer machine learning models are also showing promise in accurately predicting IR spectra from 3D molecular structures. arxiv.orgarxiv.org
Table 2: Computationally Predicted Spectroscopic Data for Structurally Similar Moieties
| Spectroscopic Technique | Moiety | Predicted Parameter | Computational Method |
| IR Spectroscopy | Thiazolidine-2,4-dione | C=O stretching frequencies | DFT (B3LYP) |
| ¹³C NMR Spectroscopy | Spirocyclic systems | Chemical shifts | DFT (GIAO) |
| UV-Vis Spectroscopy | Thienothiophene Conjugates | Wavelength (λ), Transition Energies | DFT (B3LYP)/ZINDO |
Note: This table presents the types of spectroscopic data that can be predicted computationally, with examples from related molecular classes.
Computational Studies on Reactivity and Reaction Mechanisms
Theoretical calculations can provide deep insights into the reactivity of this compound and the mechanisms of its potential chemical transformations. rsc.orgnih.gov By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, allowing for a detailed understanding of the reaction pathway.
Global and local reactivity descriptors, derived from DFT calculations, can predict the most likely sites of reaction. mdpi.com For example, the Fukui function can be used to identify the atoms most susceptible to nucleophilic or electrophilic attack. Such analyses have been applied to various heterocyclic compounds to explain their observed reactivity.
Molecular Docking and Binding Affinity Predictions with Biological Targets (for in vitro studies)
Given that many spirocyclic and thiazolidine-2,4-dione-containing molecules exhibit biological activity, molecular docking would be a key computational technique to investigate the potential of this compound as a therapeutic agent. mdpi.comekb.egacs.orgnih.gov
Molecular docking simulations would predict the preferred binding orientation of the compound within the active site of a biological target, such as an enzyme or receptor. acs.orgnih.gov These simulations calculate a docking score, which estimates the binding affinity between the ligand and the protein. mdpi.com
For instance, in the development of novel thiazolidine-2,4-dione derivatives as anticancer agents, molecular docking was used to predict their binding to the VEGFR-2 protein. nih.govnih.gov Subsequent MD simulations can then be used to assess the stability of the predicted binding pose. nih.gov Such in silico studies are instrumental in guiding the synthesis and biological evaluation of new drug candidates. nih.gov
Table 3: Illustrative Molecular Docking Results for Analogous Bioactive Heterocycles
| Compound Class | Biological Target | Docking Score (kcal/mol) | Key Interactions |
| Spiro[oxindole-2,3′-pyrrolidines] | Glucosamine 6-phosphate synthase | Varies | Hydrogen bonding, hydrophobic interactions |
| Thiazole-Pyridine Hybrids | SARS-CoV-2 Main Protease | -5.8 to -8.6 | Not specified |
| Spirooxindole Derivatives | CD-44, EGFR, HER-2 | -6.55 to -8.73 | Not specified |
Note: The data in this table is derived from studies on analogous compounds to illustrate the application of molecular docking and does not represent data for this compound.
Lack of Publicly Available Data for this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research on the specific chemical compound This compound . Consequently, an article detailing its in vitro biological activity and structure-activity relationships (SAR) as per the requested outline cannot be generated at this time.
Enzyme inhibition assays
Receptor binding assays
Cell-based assays (e.g., proliferation, cytotoxicity)
Elucidation of molecular mechanisms
Systematic SAR investigations and the design of derivative libraries
While research exists on broader, related chemical structures such as thia-azaspiro scaffolds and spiro-thiazolidinone derivatives, the strict requirement to focus solely on This compound prevents the inclusion of this analogous data. Presenting information from related compounds would be speculative and would not adhere to the provided instructions for scientifically accurate content on the specified molecule.
Therefore, the creation of a thorough and informative article based on the provided outline is not feasible due to the absence of dedicated research on this particular compound in the public domain.
Biological Activity and Structure Activity Relationship Sar Studies of 7 Thia 1 Azaspiro 4.4 Nonane 2,4 Dione in Vitro Focused
Systematic Structure-Activity Relationship (SAR) Investigations of 7-Thia-1-azaspiro[4.4]nonane-2,4-dione Derivatives
Correlation of Structural Modifications with In Vitro Biological Responses
There is no specific information available in the reviewed literature to detail the correlation of structural modifications of this compound with its in vitro biological responses.
Research on analogous heterocyclic spiro compounds has been conducted. For instance, a study on a series of 1-thia-4-azaspiro[4.5]decan-3-ones, which feature a six-membered ring instead of the five-membered ring in the spiro[4.4]nonane system, identified derivatives with inhibitory effects against the human coronavirus 229E strain. nih.gov The anti-coronavirus activity in that series was found to be highly dependent on substitutions at the C-2 and C-8 positions of the azaspiro[4.5]decane scaffold. nih.gov However, this study did not provide specific biological activity data for the 7-Thia-1-azaspiro[4.4]nonane core structure that would allow for a direct SAR analysis.
In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
No specific in vitro ADMET data for this compound was found in published studies. The following sections describe the standard methodologies used for such profiling, but it is important to note that the results of these assays for the compound are not available.
Information regarding the metabolic stability of this compound in liver microsomes or hepatocytes is not available in the current body of scientific literature.
Metabolic stability assays are crucial in vitro tools used in drug discovery to estimate the intrinsic clearance of a compound. These assays typically involve incubating the test compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, or with intact hepatocytes. The rate at which the parent compound disappears over time is measured, usually by LC-MS/MS, to calculate parameters such as the half-life (t½) and intrinsic clearance (Clint). This data helps in predicting the hepatic clearance of a drug in vivo.
There are no published results from permeability assays, such as the Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA), for this compound.
These assays are standard methods for predicting the intestinal absorption of potential drug candidates.
Caco-2 Permeability Assay: This method uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. nih.govnih.gov It allows for the study of both passive diffusion and active transport mechanisms across the cell monolayer. nih.gov
PAMPA: This is a non-cell-based assay that assesses passive diffusion across an artificial lipid membrane. It offers a higher-throughput, lower-cost alternative for screening compounds on their passive permeability characteristics.
Without experimental data from these or similar assays, the absorption and permeability characteristics of this compound remain unknown.
Applications of 7 Thia 1 Azaspiro 4.4 Nonane 2,4 Dione in Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis
The structure of 7-Thia-1-azaspiro[4.4]nonane-2,4-dione offers multiple reactive sites, making it a potentially valuable building block for the synthesis of more complex molecules. The pyrrolidine-2,4-dione (B1332186) ring contains two carbonyl groups and an N-H group, which can be readily functionalized. For instance, the nitrogen atom can undergo alkylation or acylation, while the acidic methylene (B1212753) group between the two carbonyls is amenable to a variety of condensation reactions.
Furthermore, the thiolane ring, containing a sulfur atom, can be subjected to oxidation to form sulfoxides or sulfones, thereby modulating the electronic properties and steric bulk of the molecule. The inherent chirality of the spirocyclic center also makes it an attractive starting material for the stereoselective synthesis of target molecules.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkylated this compound |
| Knoevenagel Condensation | Aldehyde or Ketone, Base (e.g., Piperidine), Solvent (e.g., Toluene) | 3-Alkylidene-7-thia-1-azaspiro[4.4]nonane-2,4-dione |
| Oxidation | Oxidizing agent (e.g., m-CPBA, H₂O₂) | This compound-7-oxide or 7,7-dioxide |
| Reduction | Reducing agent (e.g., NaBH₄) | Hydroxylated derivatives |
Incorporation into Diverse Pharmacophoric Scaffolds
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved binding affinity and selectivity for biological targets. nih.govbldpharm.com The incorporation of a this compound core into drug candidates could offer several advantages. The spirocyclic nature of the molecule can help to explore chemical space more effectively than traditional flat aromatic systems. nih.gov
The presence of both hydrogen bond donors (N-H) and acceptors (C=O), as well as the lipophilic thioether group, allows for a range of interactions with biological macromolecules. Thiaspiro compounds, in general, have been investigated for various pharmacological activities, and the unique combination of functional groups in this molecule makes it a promising scaffold for the development of novel therapeutic agents. Spiro compounds have garnered significant attention in medicinal chemistry for their diverse biological activities, largely due to their adaptability and structural similarity to important pharmacophores. nih.gov
Utility in Catalyst Design and Ligand Synthesis
The sulfur atom in the thiolane ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property can be exploited in the design of novel chiral ligands for asymmetric catalysis. Chiral sulfur-containing ligands have proven to be effective in a variety of metal-catalyzed reactions. researchgate.net
By modifying the pyrrolidine-2,4-dione ring with additional coordinating groups, it is possible to create multidentate ligands. The rigid spirocyclic framework can enforce a specific geometry around the metal center, which can lead to high levels of stereocontrol in catalytic transformations. The stereoelectronic properties of organosulfur functionalities and the potential for stereocontrol through a stereogenic sulfur atom can yield interesting results in many applications. researchgate.net The use of sulfur-containing ligands to support metal ions has attracted increasing interest, as the presence of sulfur can impart unique properties in terms of catalytic activity, selectivity, and stability. mdpi.com
Table 2: Potential Metal Complexes and Catalytic Applications
| Metal | Potential Ligand Coordination | Potential Catalytic Application |
| Palladium | S, N | Cross-coupling reactions |
| Rhodium | S, O | Asymmetric hydrogenation |
| Copper | S | Asymmetric conjugate addition |
Potential Applications in Functional Materials (e.g., polymers, sensors, optical materials)
The unique chemical structure of this compound also suggests its potential use in the development of functional materials. The dione (B5365651) functionality could be utilized for polymerization reactions, leading to the formation of novel polymers with integrated sulfur-containing spirocyclic units. Such polymers may exhibit interesting thermal, mechanical, or optical properties.
The sulfur atom could also play a role in the development of sensors. The ability of sulfur to interact with heavy metal ions could be harnessed to create chemosensors for environmental or biological monitoring. Furthermore, the incorporation of this rigid, chiral spirocycle into organic materials could influence their packing and supramolecular organization, potentially leading to materials with unique chiroptical properties. Cyclic thiocarbonates, which are sulfur-containing analogues of cyclic carbonates, have been explored as monomers for polythiocarbonate synthesis. rsc.org
Future Perspectives and Emerging Research Directions for 7 Thia 1 Azaspiro 4.4 Nonane 2,4 Dione
Development of Novel and Efficient Synthetic Routes
The future synthesis of 7-Thia-1-azaspiro[4.4]nonane-2,4-dione and its derivatives will likely focus on the development of novel, efficient, and stereoselective methodologies. Drawing inspiration from the synthesis of related spiro-thiazolidinones and spiro-pyrrolidines, several promising strategies can be envisioned. chemmethod.commdpi.com
One key area of exploration will be the application of multicomponent reactions (MCRs). MCRs offer a powerful tool for the rapid assembly of complex molecular architectures from simple starting materials in a single step, thereby increasing efficiency and reducing waste. ua.es For instance, a one-pot, three-component reaction involving a suitable amine, a sulfur source, and a dicarbonyl compound could potentially be developed for the direct construction of the this compound core. nih.gov
Furthermore, the exploration of catalytic asymmetric synthesis will be crucial for accessing enantiomerically pure forms of the molecule, which is often essential for elucidating structure-activity relationships and developing therapeutic agents. rsc.org The use of chiral catalysts, such as organocatalysts or metal complexes, in cycloaddition reactions could provide a direct route to enantiopure spirocyclic compounds. researchgate.net
The development of synthetic routes amenable to the creation of diverse chemical libraries will also be a priority. This will involve the use of solid-phase synthesis or flow chemistry techniques to enable the rapid generation of a wide range of analogs with varied substitution patterns on both the thiazolidine (B150603) and pyrrolidine (B122466) rings.
| Synthetic Strategy | Potential Advantages | Related Compound Classes |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste | Spiro-thiazolidinones, Spiro-pyrrolidines |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds | Spirocyclic pyrrolidines |
| Solid-Phase/Flow Chemistry | Rapid generation of diverse libraries | General heterocyclic synthesis |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of novel molecules. nih.gov For this compound, these computational tools can be leveraged in several ways to accelerate research. researchgate.net
Generative AI models can be trained on existing databases of spirocyclic and heterocyclic compounds to design novel analogs of this compound with optimized properties. springernature.com These models can explore vast chemical spaces to identify molecules with enhanced biological activity, improved pharmacokinetic profiles, or specific material properties. researchgate.net
Furthermore, AI can play a crucial role in synthetic route prediction. Retrosynthesis algorithms can analyze the structure of a target molecule and propose viable synthetic pathways, potentially identifying more efficient or novel routes than those conceived by human chemists. researchgate.net
| AI/ML Application | Potential Impact |
| Generative Models | Design of novel analogs with optimized properties |
| Predictive Modeling (QSAR) | Prediction of biological activity and physicochemical properties |
| Retrosynthesis Algorithms | Identification of efficient and novel synthetic routes |
Expanding the Scope of In Vitro Biological Applications and Target Identification
The thiazolidinone and pyrrolidine moieties are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities. researchgate.netnih.gov Consequently, this compound and its derivatives represent a promising scaffold for the discovery of new therapeutic agents.
Future research should focus on a broad in vitro screening of this compound class against a diverse panel of biological targets. Based on the known activities of related compounds, promising areas for investigation include:
Antimicrobial Activity: Thiazolidinone derivatives have shown significant potential as antibacterial and antifungal agents. rsc.orgresearchgate.net Screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains, could reveal new lead compounds for infectious diseases.
Anticancer Activity: Many spirocyclic compounds and thiazolidinone derivatives have demonstrated potent anticancer activity. nih.govmdpi.com In vitro cytotoxicity assays against a variety of cancer cell lines could identify promising candidates for further development. mdpi.com
Enzyme Inhibition: The thiazolidinone ring is a common feature in many enzyme inhibitors. nih.gov Screening against key enzyme targets implicated in various diseases, such as kinases, proteases, and metabolic enzymes, could uncover novel therapeutic leads. nih.gov
Once biological activity is identified, target identification and validation will be a critical next step. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to identify the specific cellular targets of active compounds. Molecular docking studies can further elucidate the binding interactions between the compounds and their targets, providing a rationale for their biological activity and guiding further optimization. nih.gov
| Potential Biological Application | Rationale based on Related Compounds |
| Antimicrobial | Thiazolidinones exhibit known antibacterial and antifungal properties. rsc.orgresearchgate.net |
| Anticancer | Spirocyclic and thiazolidinone derivatives have shown cytotoxic effects. nih.govmdpi.com |
| Enzyme Inhibition | The thiazolidinone scaffold is a common motif in enzyme inhibitors. nih.gov |
Advanced Characterization Techniques for Conformational and Dynamic Studies
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for rational drug design and the development of new materials. Advanced characterization techniques will play a pivotal role in elucidating these properties.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques such as NOESY and ROESY, will be instrumental in determining the preferred conformation of the molecule in solution. researchgate.netdntb.gov.ua These techniques can provide information about the spatial proximity of different atoms, allowing for the elucidation of the relative stereochemistry and the orientation of the two rings. mdpi.commdpi.comnih.gov
Single-crystal X-ray diffraction will provide a definitive solid-state structure of the molecule, offering precise bond lengths, bond angles, and torsional angles. nih.gov This information is invaluable for validating computational models and understanding intermolecular interactions in the crystalline state.
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, will complement experimental studies by providing insights into the conformational landscape and dynamic behavior of the molecule. mdpi.com These simulations can help to identify low-energy conformers, predict the barriers to conformational interconversion, and understand how the molecule interacts with its environment.
| Characterization Technique | Information Gained |
| 2D NMR Spectroscopy (NOESY, ROESY) | Solution-state conformation and relative stereochemistry |
| Single-Crystal X-ray Diffraction | Solid-state structure, bond lengths, and angles |
| Computational Modeling (DFT, MD) | Conformational landscape, dynamic behavior, and intermolecular interactions |
Exploration of this compound in Sustainable Chemistry Initiatives
The principles of green chemistry are increasingly important in chemical synthesis and manufacturing. Future research on this compound should incorporate sustainable practices to minimize environmental impact.
The development of "green" synthetic routes will be a key focus. This includes the use of environmentally benign solvents (e.g., water, ethanol), renewable starting materials, and catalytic methods that reduce waste and energy consumption. bohrium.comnih.gov For example, microwave-assisted synthesis and the use of recyclable catalysts can significantly improve the sustainability of the synthetic process. bohrium.com
The exploration of biocatalysis could also offer a green alternative to traditional chemical synthesis. Enzymes could be used to catalyze specific steps in the synthesis of this compound, often with high stereoselectivity and under mild reaction conditions.
Furthermore, the potential applications of this compound in sustainable technologies could be investigated. For example, its unique spirocyclic structure might lend itself to the development of new biodegradable polymers or functional materials with a reduced environmental footprint.
| Sustainable Chemistry Approach | Potential Benefit |
| Green Synthetic Routes | Reduced waste, energy consumption, and use of hazardous materials |
| Biocatalysis | High stereoselectivity, mild reaction conditions, use of renewable resources |
| Sustainable Materials | Development of biodegradable polymers or environmentally friendly functional materials |
Q & A
Basic Research Questions
Q. What are the most reliable methods for synthesizing 7-Thia-1-azaspiro[4.4]nonane-2,4-dione, and how can reaction yields be optimized?
- Methodology : Synthesis typically involves spirocyclization reactions using thiourea derivatives or thiolactams as precursors. For optimization, employ statistical experimental design (e.g., response surface methodology) to evaluate variables like temperature, solvent polarity, and catalyst loading. Evidence from analogous spirocyclic compounds suggests that microwave-assisted synthesis or flow chemistry may reduce side reactions and improve yields .
- Key Considerations : Monitor reaction progress via HPLC or LC-MS to identify intermediates and byproducts. Purification via column chromatography (silica gel) or recrystallization in polar aprotic solvents (e.g., DMF) is recommended .
Q. How can the stereochemistry and purity of this compound be rigorously characterized?
- Methodology : Use X-ray crystallography to resolve absolute configuration, as demonstrated for structurally related spiro compounds like 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one . Complement this with NMR spectroscopy (e.g., - HSQC, NOESY) to confirm spatial arrangements of protons and carbons. Purity should be validated via HPLC-UV/HRMS .
Q. What are the primary biological targets of spirocyclic thiadiones, and how can initial activity screening be designed?
- Methodology : Prioritize targets based on structural analogs. For example, spirocyclic azaspiro compounds have shown activity against fatty acid amide hydrolase (FAAH) and cannabinoid receptors . Use enzyme inhibition assays (e.g., fluorometric FAAH assays) and receptor binding studies (competitive displacement with radiolabeled ligands) for screening .
- Experimental Design : Include positive controls (e.g., URB597 for FAAH inhibition) and assess cytotoxicity (MTT assay) to differentiate specific activity from nonspecific effects .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with enzymatic targets?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., FAAH, PDB ID: 3LJ7). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models can further correlate structural features (e.g., electron-withdrawing substituents) with inhibitory potency .
- Data Interpretation : Compare results with experimental IC values to refine computational parameters. Highlight discrepancies (e.g., entropy-enthalpy compensation) that may arise from rigid vs. flexible docking approaches .
Q. How should researchers address contradictions in reported biological activity data for spirocyclic thiadiones?
- Methodology : Conduct meta-analysis of published data, focusing on variables such as assay conditions (pH, co-solvents) and cell lines. For example, discrepancies in FAAH inhibition may arise from differences in substrate (anandamide vs. oleamide) or enzyme sources (recombinant vs. tissue-derived). Replicate studies under standardized protocols .
- Case Study : If one study reports potent activity (IC < 100 nM) while another shows weak inhibition (IC > 1 µM), evaluate purity (e.g., chiral impurities), stereochemical integrity, or off-target effects (e.g., COX-2 inhibition) .
Q. What strategies are effective for derivatizing this compound to enhance pharmacokinetic properties?
- Methodology : Introduce bioisosteric replacements (e.g., replacing sulfur with selenium) or modify substituents at the 2- and 4-positions to improve solubility and metabolic stability. Use prodrug approaches (e.g., esterification of carbonyl groups) to enhance bioavailability. Validate via in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) .
- Example : Analogous compounds like 7-Oxa-2-azaspiro[3.5]nonane derivatives achieved improved solubility via carboxylation at the 2-position, suggesting similar modifications could benefit the thiadione scaffold .
Comparative and Mechanistic Questions
Q. How do structural modifications (e.g., sulfur vs. oxygen) impact the reactivity and bioactivity of spiro[4.4]nonane derivatives?
- Analysis : Compare this compound with its oxa- and aza-analogs (Table 1).
| Compound | Key Feature | Reactivity/Bioactivity |
|---|---|---|
| This compound | Sulfur atom | Enhanced electrophilicity; FAAH inhibition |
| 1-Oxa-8-azaspiro[4.5]decane | Oxygen atom | Reduced metabolic stability |
| 2-Azaspiro[3.3]heptan-6-ol | Nitrogen-rich core | Improved CNS penetration |
- Mechanistic Insight : Sulfur’s polarizability may facilitate covalent interactions with enzymatic nucleophiles (e.g., cysteine residues), whereas oxygen analogs rely on hydrogen bonding .
Future Directions
Q. What emerging technologies could revolutionize the synthesis and application of this compound in drug discovery?
- Recommendations : Explore AI-driven retrosynthesis platforms (e.g., BenchSci) to identify novel routes. Integrate high-throughput screening with CRISPR-Cas9 gene-edited cell lines to uncover new targets. Leverage cryo-EM for structural insights into large enzyme complexes interacting with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
